molecular formula C11H19N3O B1490499 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-amine CAS No. 1038972-40-5

1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-amine

Cat. No. B1490499
CAS RN: 1038972-40-5
M. Wt: 209.29 g/mol
InChI Key: MJMULZSJRSNEKM-UHFFFAOYSA-N
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Description

This compound is a chemical substance with the name "1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-amine" . Unfortunately, there is limited information available about this specific compound.


Synthesis Analysis

While there is no direct information available on the synthesis of this specific compound, related compounds have been synthesized through various methods . For instance, a piperidine cycle has been observed in a distorted chair conformation .

Scientific Research Applications

Synthesis and Chemical Reactivity

The chemical compound 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-amine is involved in the synthesis of various derivatives that show potential in different scientific research applications. For instance, the synthesis and transformations of derivatives of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acid demonstrate the compound's reactivity and utility in creating functional derivatives for further research (Prokopenko et al., 2010).

Molecular Structure and Interactions

The study of molecular structure and intermolecular interactions is another key application area. Research on new s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties, with a focus on molecular structure investigations through X-ray crystallography combined with Hirshfeld and DFT calculations, highlights the importance of this compound in understanding molecular interactions and designing molecules with desired properties (Shawish et al., 2021).

Luminescent Properties and Photo-induced Electron Transfer

The study of luminescent properties and photo-induced electron transfer in novel piperazine-substituted naphthalimide model compounds provides insights into the potential applications of 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-amine in the development of new materials with specific luminescent properties, which can be used in various scientific and technological fields (Gan et al., 2003).

Catalysis and Organic Synthesis

The compound also finds application in catalysis and organic synthesis, as demonstrated by the synthesis and amine-induced ring-opening of silyl-substituted thiophene 1,1-dioxides, where the reactivity of piperidine derivatives is harnessed for the preparation of silyl-substituted dienes, showcasing the versatility of this compound in synthetic chemistry (Gronowitz et al., 1994).

properties

IUPAC Name

1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O/c1-8-11(9(2)15-13-8)7-14-5-3-10(12)4-6-14/h10H,3-7,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJMULZSJRSNEKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2CCC(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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